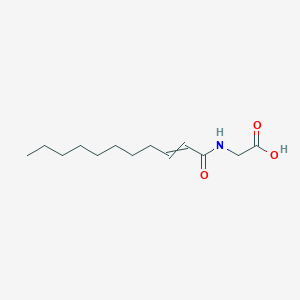![molecular formula C19H21O7- B12571520 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate CAS No. 560110-65-8](/img/structure/B12571520.png)
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acryloyloxy group, an ethyloxetane ring, and a benzoate ester, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of acryloyl chloride with 3-(3-ethyloxetan-3-yl)propane-1,2-diol to form the acryloyloxy intermediate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent quality of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acryloyloxy group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential as a cross-linking agent in the development of hydrogels for tissue engineering.
Medicine: Explored for drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acryloyloxy group.
作用機序
The mechanism by which 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate exerts its effects is primarily through its reactive functional groups. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical strength and stability of materials. The ethyloxetane ring provides rigidity and resistance to degradation, making the compound suitable for long-term applications. Molecular targets include enzymes and proteins that interact with the ester and acryloyloxy groups, facilitating various biochemical processes.
類似化合物との比較
Similar Compounds
- 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
- 4-[3-(Acryloyloxy)propoxy]benzoic acid
- 1,4-Bis[4-(3-acryloyloxypropyloxy) benzoyloxy]-2-methylbenzene
Uniqueness
Compared to similar compounds, 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate stands out due to its unique combination of an acryloyloxy group and an ethyloxetane ring. This combination imparts enhanced mechanical properties and chemical stability, making it more suitable for applications requiring durable and long-lasting materials.
特性
CAS番号 |
560110-65-8 |
|---|---|
分子式 |
C19H21O7- |
分子量 |
361.4 g/mol |
IUPAC名 |
2-[3-(3-ethyloxetan-3-yl)-2-prop-2-enoyloxypropoxy]carbonylbenzoate |
InChI |
InChI=1S/C19H22O7/c1-3-16(20)26-13(9-19(4-2)11-24-12-19)10-25-18(23)15-8-6-5-7-14(15)17(21)22/h3,5-8,13H,1,4,9-12H2,2H3,(H,21,22)/p-1 |
InChIキー |
FANXLMCWRULFJR-UHFFFAOYSA-M |
正規SMILES |
CCC1(COC1)CC(COC(=O)C2=CC=CC=C2C(=O)[O-])OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

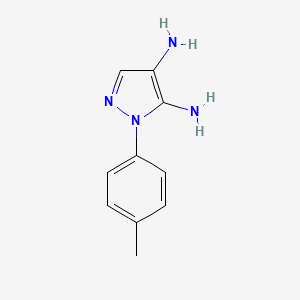
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
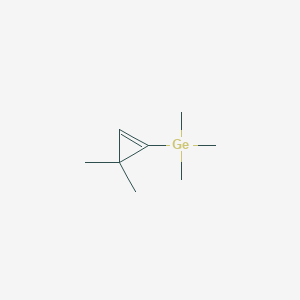
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
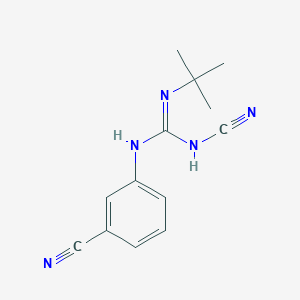


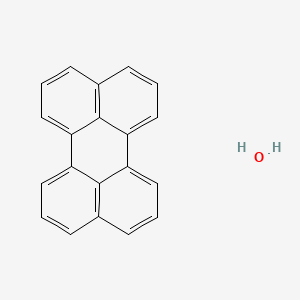
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
